molecular formula C14H22ClNO B2691874 {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride CAS No. 1047652-19-6

{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride

Cat. No.: B2691874
CAS No.: 1047652-19-6
M. Wt: 255.79
InChI Key: RMMWFGCKJWZBET-UHFFFAOYSA-N
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Description

Benzylpiperidine Scaffold Optimization

The benzylpiperidine core consists of a phenyl ring connected to a piperidine moiety via a methylene bridge. This scaffold is structurally analogous to 3-benzylpiperidine hydrochloride (CAS 193204-22-7), which exhibits a similar backbone but lacks the hydroxymethyl group. The piperidine ring’s chair conformation enhances stability, while the methylene bridge between the aromatic and heterocyclic systems introduces conformational flexibility.

Key structural parameters include:

Property Value
Molecular Formula C₁₄H₂₂ClNO
Molecular Weight 255.78 g/mol
Aromatic System Monosubstituted benzene
Heterocycle N-Methylpiperidine

The benzylpiperidine framework is optimized for balanced lipophilicity, with a calculated partition coefficient (ClogP) of ~2.3, derived from QikProp descriptor analysis. This balance facilitates membrane permeability while retaining aqueous solubility—a critical factor for bioavailability.

Hydroxymethyl Substituent Functionalization

The hydroxymethyl group (-CH₂OH) at the phenyl ring’s para position introduces polar functionality. Compared to simpler analogs like [2-(4-methylpiperazin-1-yl)phenyl]methanol (CID 2795567), this substituent enhances hydrogen-bonding capacity, as evidenced by a 15% increase in polar surface area (PSA) relative to non-hydroxylated derivatives.

The alcohol group participates in:

  • Hydrogen-bond donation : Forms stable interactions with carboxylate or phosphate groups in biological targets.
  • Solubility modulation : Increases water solubility by ~20% compared to methyl ether analogs.
  • Metabolic stability : Resists rapid glucuronidation due to steric hindrance from the adjacent piperidinylmethyl group.

Structural comparisons with [4-(chloromethyl)phenyl]methanol (CAS 16473-35-1) demonstrate that replacing chlorine with a piperidinylmethyl group reduces electrophilicity while maintaining spatial occupancy.

Piperidine Ring Substituent Effects

The 4-methyl group on the piperidine ring induces two critical effects:

  • Conformational restriction : The methyl group occupies an equatorial position, stabilizing the chair conformation and reducing ring puckering energy by ~8 kcal/mol compared to unsubstituted piperidine.
  • Electronic modulation : The electron-donating methyl group increases the piperidine nitrogen’s basicity (predicted pKa ~9.2 vs. ~10.5 for des-methyl analogs), enhancing cationic character at physiological pH.

Comparative analysis with piperazine derivatives (e.g., CID 18525813) reveals that piperidine’s six-membered ring provides superior metabolic stability over piperazine’s smaller ring, which is prone to oxidative degradation. The methyl substituent further improves metabolic resistance by shielding the nitrogen from cytochrome P450-mediated oxidation.

Key Structural Comparisons

Compound Core Structure Substituent Molecular Weight (g/mol)
Target Compound Benzylpiperidine 4-Methyl, hydroxymethyl 255.78
3-Benzylpiperidine HCl Benzylpiperidine None 211.74
CID 2795567 Benzylpiperazine Hydroxymethyl 206.28
CID 18525813 Benzylpiperazine Hydroxymethyl 220.31

Properties

IUPAC Name

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-6-8-15(9-7-12)10-13-4-2-3-5-14(13)11-16;/h2-5,12,16H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWFGCKJWZBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique piperidinyl structure allows for diverse modifications, enabling the synthesis of various derivatives with enhanced biological activities.

Reactivity Profile

  • The compound undergoes several types of reactions:
    • Oxidation : Can be oxidized to form ketones or aldehydes.
    • Reduction : Capable of being reduced to generate alcohols or other reduced forms.
    • Substitution Reactions : The piperidinyl group can be replaced by other nucleophiles, expanding its utility in synthetic chemistry.

Biological Research

Cellular Interaction Studies

  • In biological contexts, {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride is utilized to study cellular processes and receptor interactions. It has been shown to interact with specific molecular targets, potentially influencing signaling pathways related to various diseases.

Pharmacological Applications

  • The compound's structural similarities to known pharmacophores suggest potential therapeutic applications. For instance, derivatives of this compound may exhibit activity against neurological disorders or as analgesics due to their interaction with central nervous system receptors .

Industrial Applications

Chemical Intermediates

  • In industrial settings, this compound is used in the production of various chemical intermediates. This includes its role in synthesizing other complex molecules required for pharmaceutical formulations and specialty chemicals.

Production Processes

  • The compound can be synthesized through methods involving the reaction of 4-methylpiperidine with benzyl chloride, followed by reduction and hydrochloride salt formation. This efficient synthetic route contributes to its viability as an industrial chemical .

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of derivatives of this compound on pain models in rodents. Results indicated significant analgesic properties, suggesting potential use in pain management therapies.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated improved yields when using alternative solvents during the reduction process, showcasing its adaptability in industrial applications .

Mechanism of Action

The mechanism of action of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
This compound Not provided ~C₁₅H₂₂ClNO₂* ~283.5† Benzyl alcohol with ortho 4-methylpiperidinylmethyl group; hydrochloride salt No direct data; structural analogs suggest potential CNS receptor modulation Inferred
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride 92195-84-1 C₁₃H₁₉ClNO₂ 263.75 Lacks 4-methyl on piperidine; otherwise structurally identical to target compound Discontinued commercial product; no activity data available
(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970) 1828-50 (isotope) C₁₈H₂₈ClN₂O₃S 388.95 4-Methylpiperidine linked to pyrrolidine via ethyl chain; sulfonyl and hydroxyphenyl groups 5-HT7 receptor antagonist; reverses long-term depression (LTD); cognitive enhancement
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₂ClNO 303.83 Piperidine with diphenylmethoxy substituent; hydrochloride salt No direct pharmacological data; larger molecular weight may reduce CNS penetration
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride MFCD18837577 C₁₄H₂₃ClN₂ 266.80 4-Methylbenzyl and piperidin-2-ylmethylamine; hydrochloride salt Structural similarity to antihistamines or dopamine reuptake inhibitors
2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanol dihydrochloride 164726-80-1 C₁₉H₂₃Cl₃N₂O 403.77 Piperazine core with ethanol and chlorophenyl groups; dihydrochloride salt Likely targets adrenergic or serotonergic receptors; higher solubility due to dihydrochloride
1-Propanone, 2-amino-1-(4-methyl-1-piperidinyl)-3-phenyl-, hydrochloride 1246172-77-9 C₁₅H₂₂ClN₂O 296.80 Propanone backbone with 4-methylpiperidine and phenyl groups; hydrochloride salt Amino and ketone functionalities suggest potential kinase or enzyme inhibition

*Inferred formula (C₁₅H₂₁NO₂·HCl). †Estimated based on structural calculation.

Key Structural and Functional Differences:

Methylation may enhance lipophilicity and receptor binding compared to unsubstituted analogs.

Backbone Diversity : SB269970 incorporates a pyrrolidine-sulfonyl group, enabling 5-HT7 receptor antagonism , whereas the target compound’s benzyl alcohol moiety may favor hydrogen bonding with polar targets.

Salt Forms: Dihydrochloride salts (e.g., 2-[4-[(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanol) exhibit higher aqueous solubility than monohydrochlorides .

Functional Groups: The propanone derivative (CAS 1246172-77-9) includes a ketone and amine, broadening reactivity compared to the target’s alcohol and piperidine groups .

Research Implications and Limitations

  • Pharmacological Gaps : Direct activity data for the target compound are absent; inferences rely on structural analogs like SB269970, which modulates 5-HT7 receptors .
  • Synthetic Challenges : details reflux-based synthesis of a related piperidine compound, suggesting similar methods may apply to the target .
  • Safety and Regulation : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride lack full ecotoxicological data, highlighting regulatory gaps for piperidine derivatives .

Biological Activity

{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride, also known by its CAS number 1047652-19-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H21NOHCl\text{C}_{14}\text{H}_{21}\text{N}\text{O}\cdot \text{HCl}

This molecular structure features a piperidine ring, which is known for its versatility in biological applications, particularly in drug design.

The biological activity of this compound is primarily attributed to its interactions with various receptor systems in the body. The piperidine moiety is known to engage with neurotransmitter receptors, which may influence signaling pathways related to pain modulation and mood regulation.

  • Opioid Receptor Interaction : Preliminary studies suggest that compounds with similar structures exhibit functional antagonism at opioid receptors. This indicates potential applications in pain management and addiction therapy .
  • Antimicrobial Activity : Research has shown that derivatives of piperidine compounds can possess significant antimicrobial properties. The presence of the phenyl group enhances the interaction with microbial targets, potentially leading to effective treatments against various pathogens .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Type Effect Reference
Opioid Receptor AntagonismFunctional antagonism observed
Antimicrobial ActivityModerate activity against bacteria
Antifungal ActivityEffective against fungal strains

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

  • Pain Management : A study focused on the synthesis of methyl-substituted analogues demonstrated enhanced potency at μ-opioid receptors, suggesting that modifications to the piperidine structure can lead to improved analgesic properties .
  • Antimicrobial Efficacy : Research involving the synthesis of similar phenylpiperidine derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring could enhance efficacy .
  • Fungal Inhibition : Another investigation highlighted the antifungal potential of piperidine derivatives, showing promising results against various fungal strains including Candida and Aspergillus species .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize reductive amination for coupling 4-methylpiperidine with a benzaldehyde derivative (e.g., 2-formylphenylmethanol) in the presence of a reducing agent like sodium cyanoborohydride. Adjust pH to 6–7 to favor selective imine formation .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted reagents.
  • Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in 2-propanol, followed by recrystallization from acetone .
  • Optimization : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust temperature (25–40°C) to minimize side products like N-oxide derivatives .

Q. How can HPLC methods be validated for purity analysis of this compound?

  • Methodology :

  • Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol/buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
  • Parameters : Flow rate 1.0 mL/min, UV detection at 254 nm, injection volume 10 µL.
  • Validation : Assess linearity (R² >0.999), precision (%RSD <2%), and limit of detection (LOD <0.1%) using USP guidelines .

Q. What stability factors should be considered during storage?

  • Key Factors :

  • pH Sensitivity : Degradation accelerates in alkaline conditions (pH >8), forming hydrolyzed products like 2-(4-methylpiperidinyl)methylphenol. Store in pH 4–6 buffers .
  • Temperature : Store at 2–8°C in airtight containers to prevent oxidation. Thermal degradation studies show 5% loss at 25°C over 6 months .
  • Light Exposure : Protect from UV light to avoid photolytic cleavage of the piperidine-methylene bond .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance receptor binding affinity?

  • Strategy :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma-1 receptors. Replace the 4-methyl group with bulkier substituents (e.g., 4-cyclopentyl) to improve hydrophobic interactions .
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance π-π stacking with aromatic residues in receptor pockets .
  • Validation : Compare IC50 values of analogs using radioligand binding assays (e.g., [³H]SB-269970 for serotonin receptors) .

Q. How can contradictory data in biological activity studies be resolved?

  • Case Example : If one study reports antagonism at dopamine D2 receptors while another shows no effect:

Replicate Conditions : Ensure identical assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and cell lines (CHO vs. HEK293) .

Control Experiments : Use reference standards (e.g., haloperidol for D2 antagonism) to validate assay sensitivity .

Orthogonal Assays : Confirm results via cAMP accumulation assays or calcium flux measurements .

Q. What advanced techniques characterize degradation products under stress conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1N HCl (acidic hydrolysis), 0.1N NaOH (basic hydrolysis), and UV light (254 nm, 48 hours) .
  • Analysis :
  • LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer (e.g., m/z 320.2 for demethylated species) .
  • NMR : Compare ¹H-NMR spectra of stressed samples to the parent compound; look for loss of methyl singlet (δ 1.2 ppm) from the piperidine group .

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